6-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole
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Overview
Description
6-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole is a complex organic compound with a molecular formula of C19H20N4O2S and a molecular weight of 36846
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the piperidine and pyridazine rings through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include thionyl chloride, piperidine, and methylpyridazine, under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis process. The use of catalysts and solvents such as dimethylformamide (DMF) and dichloromethane (DCM) can enhance reaction efficiency and product isolation.
Chemical Reactions Analysis
Types of Reactions
6-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
6-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzothiazol-2-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
- 1,3-Benzothiazol-6-yl-[4-[(6-chloropyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
- 1,3-Benzothiazol-6-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone
Uniqueness
6-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-13-2-5-18(22-21-13)25-11-14-6-8-23(9-7-14)19(24)15-3-4-16-17(10-15)26-12-20-16/h2-5,10,12,14H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUHKMJDDDNGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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